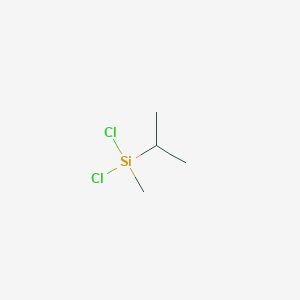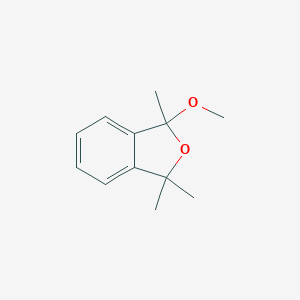
1-Methoxy-1,3,3-trimethyl-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1,3,3-trimethyl-2-benzofuran, also known as O-methylated flavone, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. In recent years, this compound has gained significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-1,3,3-trimethyl-2-benzofuran is not fully understood. However, studies have suggested that it works by modulating various signaling pathways involved in inflammation and oxidative stress. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, and increase the expression of antioxidant enzymes, such as SOD and CAT.
Biochemical and Physiological Effects:
1-Methoxy-1,3,3-trimethyl-2-benzofuran has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. It also has potential applications in the treatment of metabolic disorders, such as diabetes and obesity, due to its ability to improve glucose metabolism and reduce adipogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methoxy-1,3,3-trimethyl-2-benzofuran in lab experiments is its low toxicity and high bioavailability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are various future directions for the research on 1-Methoxy-1,3,3-trimethyl-2-benzofuran. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. Another direction is the exploration of its anti-inflammatory and antioxidant properties in the context of cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis methods for various applications.
Conclusion:
In conclusion, 1-Methoxy-1,3,3-trimethyl-2-benzofuran is a naturally occurring compound with various potential applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has potential applications in the treatment of neurodegenerative diseases, metabolic disorders, and cardiovascular diseases. The synthesis of this compound can be achieved through various methods, and it has low toxicity and high bioavailability. Further research is needed to fully understand its mechanism of action and to optimize its synthesis methods for various applications.
Métodos De Síntesis
The synthesis of 1-Methoxy-1,3,3-trimethyl-2-benzofuran can be achieved through various methods. One of the most common methods is the O-methylation of 1,3,3-trimethyl-2-benzofuranone using dimethyl sulfate or methyl iodide. Another method involves the condensation of 2-hydroxyacetophenone with isobutyraldehyde in the presence of a base, followed by O-methylation using dimethyl sulfate or methyl iodide. The yield of the synthesis process varies depending on the method used.
Aplicaciones Científicas De Investigación
1-Methoxy-1,3,3-trimethyl-2-benzofuran has various potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress and inflammation.
Propiedades
Número CAS |
16703-33-6 |
|---|---|
Nombre del producto |
1-Methoxy-1,3,3-trimethyl-2-benzofuran |
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-methoxy-1,3,3-trimethyl-2-benzofuran |
InChI |
InChI=1S/C12H16O2/c1-11(2)9-7-5-6-8-10(9)12(3,13-4)14-11/h5-8H,1-4H3 |
Clave InChI |
OMOOEIURIVHTEF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C)OC)C |
SMILES canónico |
CC1(C2=CC=CC=C2C(O1)(C)OC)C |
Sinónimos |
1-Methoxy-1,3,3-trimethyl-1,3-dihydroisobenzofuran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



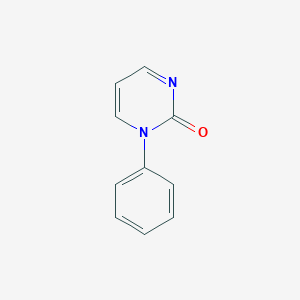
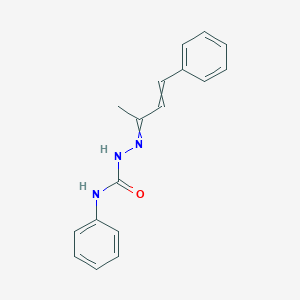

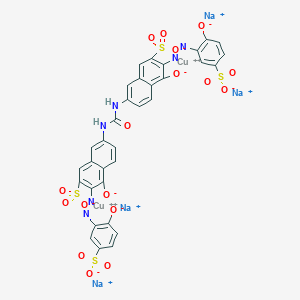
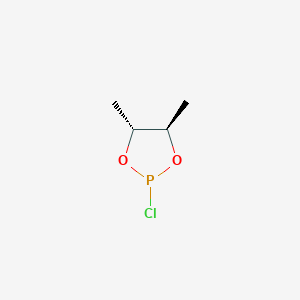
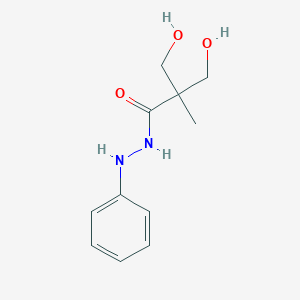
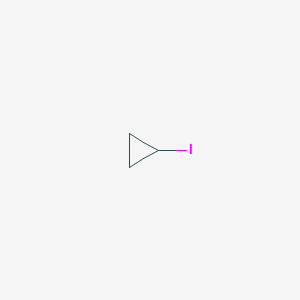



![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)

